molecular formula C16H12BrN3O3 B5663941 N-(4-bromophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(4-bromophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5663941
M. Wt: 374.19 g/mol
InChI Key: XKMYIJQYWDMUCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves microwave-assisted synthesis, solid-state reactions, or conventional heating methods to achieve desired structures. For instance, a facile synthesis approach was employed for derivatives of similar complexity, utilizing microwave-promoted condensation reactions between various aniline derivatives and acylisatins or propionylisatins, highlighting the efficiency of modern synthesis techniques in producing complex organic compounds (Ghazzali et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using X-ray crystallography, demonstrating the intricate arrangements and interactions within these molecules. For example, the study of specific bromo-phenyl and acetamide derivatives provided insights into the molecular configurations and intermolecular interactions, such as hydrogen bonding, that may be applicable to understanding the structure of N-(4-bromophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide (Xiao et al., 2009).

properties

IUPAC Name

N-(4-bromophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3/c17-11-3-5-12(6-4-11)18-15(21)10-20-16(22)8-7-13(19-20)14-2-1-9-23-14/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMYIJQYWDMUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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